4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine
Beschreibung
4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring substituted with a dimethylaminomethyl group, a methyl group, and a phenyltetrazolyl group
Eigenschaften
Molekularformel |
C15H18N8 |
|---|---|
Molekulargewicht |
310.36g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H18N8/c1-16-15-17-9-12(13(18-15)10-22(2)3)14-19-20-21-23(14)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
PAJWTLWGKRXQNX-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)CN(C)C)C2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CNC1=NC=C(C(=N1)CN(C)C)C2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the pyrimidine and dimethylaminomethyl groups.
2-amino-4,6-dimethylpyrimidine: Contains the pyrimidine ring with different substituents.
N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine: Similar structure but without the dimethylaminomethyl group.
Uniqueness
4-[(dimethylamino)methyl]-N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
